molecular formula C20H27N3O4S B8707066 N-(2-Methoxymethyl-phenyl)-4-ethoxy-3-piperazin-1-yl-benzenesulfonamide

N-(2-Methoxymethyl-phenyl)-4-ethoxy-3-piperazin-1-yl-benzenesulfonamide

Cat. No. B8707066
M. Wt: 405.5 g/mol
InChI Key: LUBROSQLKZJSRM-UHFFFAOYSA-N
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Patent
US08710059B2

Procedure details

0.074 g of the product was obtained as described in Example 1 by reaction of N-(2-methoxymethyl-phenyl)-4-ethoxy-3-[4-(2,2,2-trifluoro-acetyl)piperazin-1-yl]-benzenesulfonamide with aqueous sodium hydroxide.
Name
N-(2-methoxymethyl-phenyl)-4-ethoxy-3-[4-(2,2,2-trifluoro-acetyl)piperazin-1-yl]-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH3:22])=[C:16]([N:23]2[CH2:28][CH2:27][N:26](C(=O)C(F)(F)F)[CH2:25][CH2:24]2)[CH:15]=1)(=[O:13])=[O:12].[OH-].[Na+]>>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][S:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH3:22])=[C:16]([N:23]2[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]2)[CH:15]=1)(=[O:12])=[O:13] |f:1.2|

Inputs

Step One
Name
N-(2-methoxymethyl-phenyl)-4-ethoxy-3-[4-(2,2,2-trifluoro-acetyl)piperazin-1-yl]-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=C(C=CC=C1)NS(=O)(=O)C1=CC(=C(C=C1)OCC)N1CCN(CC1)C(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCC1=C(C=CC=C1)NS(=O)(=O)C1=CC(=C(C=C1)OCC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.